molecular formula C74H73N8O16S4+ B14750483 Texas Red C2 maleimide

Texas Red C2 maleimide

Cat. No.: B14750483
M. Wt: 1458.7 g/mol
InChI Key: KQVWOVKBCWJWAB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 101 C2 maleimide involves the reaction of sulforhodamine 101 with maleimide derivatives. The maleimide group reacts specifically with sulfhydryl groups when the pH of the reaction mixture is between 6.5 and 7.5, resulting in the formation of a stable thioether linkage . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the fluorescent properties.

Industrial Production Methods

Industrial production of SR 101 C2 maleimide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and yield of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

SR 101 C2 maleimide primarily undergoes addition reactions with thiol groups in proteins and peptides. This reaction is a type of Michael addition, where the maleimide acts as the Michael acceptor and the thiolate (derived from the thiol group) acts as the Michael donor .

Common Reagents and Conditions

The reaction between SR 101 C2 maleimide and thiol groups typically occurs at neutral pH (around 7.0) and does not require any catalysts . Common reagents used in these reactions include cysteine-containing peptides and proteins, which provide the necessary thiol groups for the reaction.

Major Products Formed

The major product formed from the reaction of SR 101 C2 maleimide with thiol groups is a thiosuccinimide complex. This product is highly stable and retains the fluorescent properties of the original sulforhodamine 101 .

Properties

Molecular Formula

C74H73N8O16S4+

Molecular Weight

1458.7 g/mol

IUPAC Name

5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1

InChI Key

KQVWOVKBCWJWAB-UHFFFAOYSA-O

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7

Origin of Product

United States

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